molecular formula C9H6BrNO3 B13213104 3-(4-Bromo-2-nitrophenyl)prop-2-yn-1-ol

3-(4-Bromo-2-nitrophenyl)prop-2-yn-1-ol

Cat. No.: B13213104
M. Wt: 256.05 g/mol
InChI Key: WXNWWAARDZJUAD-UHFFFAOYSA-N
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Description

3-(4-Bromo-2-nitrophenyl)prop-2-yn-1-ol is an organic compound with the molecular formula C9H6BrNO3 It is characterized by the presence of a bromo and nitro group attached to a phenyl ring, which is further connected to a propynyl alcohol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-2-nitrophenyl)prop-2-yn-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromo-2-nitrobenzaldehyde and propargyl alcohol.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF).

    Procedure: The 4-bromo-2-nitrobenzaldehyde is reacted with propargyl alcohol in the presence of the base, leading to the formation of the desired product through a nucleophilic addition reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-2-nitrophenyl)prop-2-yn-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The bromo group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) can be used under appropriate conditions.

Major Products

    Oxidation: Formation of 3-(4-Bromo-2-nitrophenyl)prop-2-yn-1-one.

    Reduction: Formation of 3-(4-Bromo-2-aminophenyl)prop-2-yn-1-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Bromo-2-nitrophenyl)prop-2-yn-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in the study of enzyme inhibition and protein labeling due to its reactive functional groups.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical probes for various industrial applications.

Mechanism of Action

The mechanism of action of 3-(4-Bromo-2-nitrophenyl)prop-2-yn-1-ol involves its interaction with molecular targets through its functional groups:

    Bromo Group: Can participate in electrophilic substitution reactions.

    Nitro Group: Can undergo reduction to form reactive intermediates.

    Propynyl Alcohol Group: Can engage in nucleophilic addition and substitution reactions.

These interactions can modulate biological pathways and enzyme activities, making the compound useful in biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Nitrophenyl)prop-2-yn-1-ol: Lacks the bromo group but has similar reactivity due to the nitro and propynyl alcohol groups.

    3-(4-Bromophenyl)prop-2-yn-1-ol: Lacks the nitro group but retains the bromo and propynyl alcohol groups.

    3-(4-Bromo-2-methylphenyl)prop-2-yn-1-ol: Contains a methyl group instead of a nitro group.

Uniqueness

3-(4-Bromo-2-nitrophenyl)prop-2-yn-1-ol is unique due to the presence of both bromo and nitro groups on the phenyl ring, which provides a combination of electrophilic and nucleophilic reactivity. This dual functionality makes it a versatile compound for various chemical transformations and applications in research.

Properties

Molecular Formula

C9H6BrNO3

Molecular Weight

256.05 g/mol

IUPAC Name

3-(4-bromo-2-nitrophenyl)prop-2-yn-1-ol

InChI

InChI=1S/C9H6BrNO3/c10-8-4-3-7(2-1-5-12)9(6-8)11(13)14/h3-4,6,12H,5H2

InChI Key

WXNWWAARDZJUAD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)[N+](=O)[O-])C#CCO

Origin of Product

United States

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